molecular formula C16H16FNO2 B5774462 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide

2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide

Cat. No. B5774462
M. Wt: 273.30 g/mol
InChI Key: QZZCVUNZILNIPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide involves complex chemical procedures aiming to incorporate specific functional groups to achieve desired properties and reactivity. For instance, the synthesis of related compounds has been explored through the alkylation of precursor molecules with fluoromethyl iodide and other agents to introduce fluorine atoms into the molecular structure, a process indicative of the methods that might be used for the compound (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds like 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide is crucial for understanding their chemical behavior and interactions. Studies on similar molecules have utilized various analytical techniques, including NMR and X-ray crystallography, to elucidate their structure, revealing how substitutions at specific sites affect molecular conformation and reactivity (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature often focus on their functional groups, such as the acetamide moiety, and how these groups participate in various chemical processes. For example, the acetamide group is a pivotal functional group present in many pharmaceutical products, and its manipulation through reactions with alkyl halides and sulfonates has been detailed, showcasing the versatility of these compounds in synthetic chemistry (Sakai et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application in various fields. Research on analogous compounds has explored these aspects to optimize their use in pharmaceutical formulations and other applications, highlighting the importance of understanding these properties for effective utilization (Ping, 2007).

Chemical Properties Analysis

The chemical properties of 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide, such as reactivity with other chemical species, stability under various conditions, and its behavior in chemical reactions, are pivotal for its potential applications. Studies on related compounds have shed light on these aspects, providing insights into how modifications to the molecular structure can alter these properties for specific applications (Wang et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZCVUNZILNIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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